molecular formula C20H26O3 B5172866 2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene

2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B5172866
M. Wt: 314.4 g/mol
InChI Key: ULSWBNWGGYIRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as TBMEB, is a chemical compound that belongs to the family of alkylbenzenes. It is widely used in scientific research applications, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the modulation of mitochondrial function. It has also been shown to improve glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene, including the investigation of its effects on other signaling pathways, the development of more potent derivatives, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy.

Synthesis Methods

2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-(4-methoxyphenoxy)ethanol from 4-methoxyphenol and ethylene oxide. The second step involves the reaction of 2-(4-methoxyphenoxy)ethanol with 2-methyl-2-butene in the presence of a strong acid catalyst to form the tert-butyl ether. The final step involves the reaction of the tert-butyl ether with 4-methylphenol in the presence of a Lewis acid catalyst to form this compound.

Scientific Research Applications

2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene is widely used in scientific research to study its effects on various biochemical and physiological processes. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Properties

IUPAC Name

2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-15-6-11-19(18(14-15)20(2,3)4)23-13-12-22-17-9-7-16(21-5)8-10-17/h6-11,14H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSWBNWGGYIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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